molecular formula C8H12O B13830244 1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 412021-38-6

1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene

Cat. No.: B13830244
CAS No.: 412021-38-6
M. Wt: 124.18 g/mol
InChI Key: GDXKXYSWYRXFKJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene is a bicyclic organic compound featuring a strained cyclopropane ring fused to a tetrahydrofuran-like oxygen-containing ring (7-oxabicyclo framework). This structure is part of the oligosporon family of nematocidal antibiotics produced by the fungus Arthrobotrys oligospora . The absolute configuration of its 7-oxabicyclo[4.1.0]hept-3-ene nucleus has been determined via circular dichroic spectroscopy, highlighting its stereochemical complexity . The compound is synthesized from alkenes through transition-metal-mediated cyclopropanation or oxidative methods . Its biological activity stems from interactions with microbial membranes and energy metabolism, though specific mechanisms remain under investigation .

Properties

CAS No.

412021-38-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1,3-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C8H12O/c1-6-3-4-7-8(2,5-6)9-7/h3,7H,4-5H2,1-2H3

InChI Key

GDXKXYSWYRXFKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)(O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This reaction typically occurs under mild conditions and can be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets such as enzymes and receptors. The oxygen bridge and methyl groups play a crucial role in its binding affinity and specificity. For example, in enzyme inhibition, the compound may form hydrogen bonds and hydrophobic interactions with the active site, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

3-Carene (3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene)

  • Structure: A bicyclic monoterpene lacking the oxygen atom but featuring three methyl groups (at positions 3, 7, and 7) .
  • Properties :
    • Boiling point: 167–176°C (684 Torr) .
    • Density: 0.8573 g/cm³ .
  • Reactivity/Bioactivity :
    • Disrupts bacterial cell walls and membranes via lipid peroxidation, leading to ATP depletion .
    • Higher volatility compared to the oxygenated 1,3-dimethyl derivative, influencing its use in essential oils .
  • Key Difference : The absence of an oxygen bridge reduces polarity, limiting hydrogen-bonding interactions but enhancing lipophilicity for membrane penetration .

1-Isopropyl-7-oxabicyclo[4.1.0]hept-3-ene

  • Structure : Shares the 7-oxabicyclo framework but substitutes one methyl group with an isopropyl moiety .
  • Properties :
    • Molecular weight: 138.1 g/mol (vs. 124.18 g/mol for 1,3-dimethyl derivative) .
    • Predicted boiling point: ~193°C .
  • Reactivity : The bulky isopropyl group may hinder ring-opening reactions compared to the less sterically hindered 1,3-dimethyl analog .

trans-Bicyclo[4.1.0]hept-3-ene (trans-3-Norcarene)

  • Structure: A non-oxygenated bicyclic compound with a trans-configuration .
  • 8.34 eV for cis isomer), enhancing susceptibility to oxidative reactions .
  • Key Difference : The oxygen atom in 1,3-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene stabilizes the ring via electron donation, reducing strain compared to the all-carbon analog .

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

  • Structure : A smaller bicyclic system (6-membered) with a ketone group .
  • Reactivity : The ketone enables nucleophilic attacks (e.g., Grignard reactions), whereas the 7-oxabicyclo[4.1.0]hept-3-ene derivatives undergo ring-opening sulfonylation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Bioactivity/Reactivity Highlights
This compound C₈H₁₂O 124.18 Ether, cyclopropane N/A Nematocidal; used in sulfone synthesis
3-Carene C₁₀H₁₆ 136.24 Cyclopropane, methyl 167–176 Antimicrobial; disrupts ATP synthesis
trans-Bicyclo[4.1.0]hept-3-ene C₇H₁₀ 94.15 Cyclopropane N/A High oxidative reactivity
1-Isopropyl-7-oxabicyclo[4.1.0]hept-3-ene C₉H₁₄O 138.1 Ether, isopropyl ~193 Steric hindrance affects reactivity

Research Findings and Implications

  • Electronic Effects: The oxygen atom in this compound lowers ring strain compared to non-oxygenated bicyclic compounds, as evidenced by higher thermal stability .
  • Biological Activity : Unlike 3-carene, which targets bacterial membranes, the 7-oxabicyclo derivatives exhibit nematocidal effects, likely due to interactions with fungal polyketide biosynthesis pathways .
  • Synthetic Utility : The oxabicyclo framework serves as a versatile intermediate in sulfone and β-hydroxy sulfone synthesis, leveraging its strained cyclopropane ring for regioselective reactions .

Biological Activity

1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C8H12O
  • Molecular Weight : 124.18 g/mol
  • CAS Number : 412021-38-6
  • IUPAC Name : this compound

The compound features a bicyclic structure with an ether functionality, which may influence its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the oxygen atom and methyl groups enhances its binding affinity, allowing it to inhibit various enzymatic activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit protein phosphatases, which play crucial roles in cellular signaling pathways .
  • Receptor Interaction : Potential interactions with GABA receptors or other neurotransmitter systems could contribute to its pharmacological effects .

Biological Activities

Research has identified several biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicate significant free radical scavenging activity.

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

These results highlight the potential of this compound in preventing oxidative stress-related damage .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A recent study tested various concentrations of this compound against resistant bacterial strains. The results demonstrated that the compound effectively reduced bacterial growth at lower concentrations compared to conventional antibiotics .
  • Oxidative Stress Model : In an animal model of oxidative stress, administration of the compound resulted in decreased levels of malondialdehyde (a marker of lipid peroxidation) and increased antioxidant enzyme activity, suggesting protective effects against oxidative damage .

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